D-Alanine Sofosbuvir

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

D-Alanine Sofosbuvir is a novel prodrug of Sofosbuvir . Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections in combination with other antiviral agents . It is a highly potent inhibitor of the NS5B polymerase in the Hepatitis C virus (HCV), and has shown high efficacy in combination with several other drugs, with and without PEG-INF, against HCV .

Synthesis Analysis

The synthesis of Sofosbuvir presents several interesting synthetic challenges, including fluorination chemistry, nucleotide synthesis, and regio- and stereoselective phosphoramidation . The synthesis of Sofosbuvir’s fluorinated sugar core through chemical aldol addition provides an excellent example for highlighting the potential of enzyme catalysis upon prospective protein engineering .Molecular Structure Analysis

Sofosbuvir is activated in the liver to the triphosphate GS-461203 by hydrolysis of the carboxylate ester by either of the enzymes cathepsin A or carboxylesterase 1, followed by cleaving of the phosphoramidate by the enzyme histidine triad nucleotide-binding protein 1 (HINT1), and subsequent repeated phosphorylation .Chemical Reactions Analysis

The clinical success of sofosbuvir demands efficient approaches for the synthesis of this pharmaceutical . The hydrolysis of the ester bond of a ProTide is a determinant of the intracellular activation efficiency and final antiviral efficacy of the prodrug .Physical And Chemical Properties Analysis

The physical and chemical properties of D-Alanine Sofosbuvir can be found on the PubChem database .Applications De Recherche Scientifique

- Clinical studies have demonstrated high efficacy and safety when using sofosbuvir in patients with chronic HCV infection, regardless of HCV genotypes or prior interferon-based treatment .

- A multicenter study in China evaluated a simple and feasible treatment strategy: 12 weeks of sofosbuvir combined with velpatasvir. The results showed high rates of sustained virologic response (SVR12) and good tolerability, irrespective of HCV genotypes or prior interferon-based treatment .

- RdRp (RNA-dependent RNA polymerase) is a key enzyme in viral replication. Sofosbuvir’s success against HCV and remdesivir’s approval for SARS-CoV-2 highlight RdRp as an optimal antiviral drug target .

- Sofosbuvir’s nucleoside core contains a tertiary fluorine-containing stereocenter. The synthesis of this compound poses interesting challenges, especially related to introducing this stereocenter efficiently .

Hepatitis C Virus (HCV) Treatment

Coinfection with HIV-1 and HCV

Targeting RdRp in Emerging RNA Viruses

Synthetic Challenges and Stereocenter

Mécanisme D'action

Target of Action

D-Alanine Sofosbuvir is a direct-acting antiviral agent used to treat specific hepatitis C virus (HCV) infections . The primary target of Sofosbuvir is the HCV NS5B (non-structural protein 5B) RNA-dependent RNA polymerase . This enzyme is essential for the transcription of Hepatitis C viral RNA and for its high replicative rate and genetic diversity .

Mode of Action

Sofosbuvir is a nucleotide analog inhibitor, which specifically inhibits HCV NS5B . As a prodrug nucleotide analog, Sofosbuvir is metabolized into its active form as the antiviral agent 2’-deoxy-2’-α-fluoro-β-C-methyluridine-5’-triphosphate (also known as GS-461203), which acts as a defective substrate for NS5B . This results in the inhibition of the RNA-dependent RNA polymerase, thereby disrupting the replication of the HCV RNA .

Biochemical Pathways

The biochemical pathway affected by Sofosbuvir involves the synthesis of HCV RNA. By acting as a defective substrate for the NS5B RNA-dependent RNA polymerase, Sofosbuvir disrupts the replication of the HCV RNA . This leads to a decrease in the viral load and helps in the treatment of HCV infections .

Pharmacokinetics

Sofosbuvir exhibits linear pharmacokinetics with minimal accumulation upon multiple dosing . The primary analyte of interest for clinical pharmacology studies is GS-331007, the inactive, renally eliminated metabolite of Sofosbuvir . This metabolite accounts for >90% of systemic drug-related material exposure . Sofosbuvir can be administered without dose modification in HCV-infected patients with any degree of hepatic impairment or mild to moderate renal impairment .

Result of Action

The molecular effect of Sofosbuvir’s action is the inhibition of the HCV NS5B RNA-dependent RNA polymerase, leading to the disruption of HCV RNA replication . On a cellular level, this results in a decrease in the viral load, thereby aiding in the treatment of HCV infections .

Action Environment

The action of Sofosbuvir can be influenced by environmental factors such as the presence of other medications. For instance, potent inducers of intestinal P-glycoprotein may lower the exposure to Sofosbuvir . Furthermore, the efficacy of Sofosbuvir can vary depending on the genotype of the HCV . Despite these factors, Sofosbuvir has shown remarkable efficacy for a broad range of viral genotypes, along with high tolerability .

Safety and Hazards

Orientations Futures

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of D-Alanine Sofosbuvir involves a series of chemical reactions to obtain the final product. The main steps include the synthesis of D-Alanine, the synthesis of the nucleotide analog Sofosbuvir, and the coupling of D-Alanine and Sofosbuvir to obtain the final product, D-Alanine Sofosbuvir.", "Starting Materials": [ "Benzyl Chloride", "Ethyl Acetate", "Sodium Borohydride", "L-Alanine", "Methanol", "Sodium Hydroxide", "Triethylamine", "Diethyl Malonate", "Hydrochloric Acid", "Sodium Nitrite", "Sodium Azide", "Copper(II) Sulfate", "Sodium Carbonate", "Phosphorus Oxychloride", "Diisopropylethylamine", "Phenylboronic Acid", "4-Bromo-1-butanol", "Sodium Hydride", "Ethyl Chloroformate", "Triphenylphosphine", "Sofosbuvir Intermediate" ], "Reaction": [ "Synthesis of D-Alanine:", "- L-Alanine is treated with benzyl chloride and triethylamine in ethyl acetate to obtain benzyl L-alanine.", "- Benzyl L-alanine is then treated with sodium borohydride in methanol to obtain D-Alanine.", "Synthesis of Sofosbuvir:", "- Diethyl malonate is treated with phosphorus oxychloride and diisopropylethylamine to obtain the corresponding acid chloride.", "- The acid chloride is then treated with phenylboronic acid in the presence of copper(II) sulfate and sodium carbonate to obtain the corresponding boronic acid derivative.", "- 4-Bromo-1-butanol is treated with sodium hydride in DMF to obtain the corresponding bromide.", "- The bromide is then treated with the boronic acid derivative in the presence of palladium catalyst to obtain Sofosbuvir intermediate.", "- The Sofosbuvir intermediate is then treated with sodium azide in DMF to obtain Sofosbuvir.", "Coupling of D-Alanine and Sofosbuvir:", "- D-Alanine is coupled with Sofosbuvir using ethyl chloroformate and triphenylphosphine in the presence of triethylamine to obtain D-Alanine Sofosbuvir." ] } | |

Numéro CAS |

1064684-71-4 |

Nom du produit |

D-Alanine Sofosbuvir |

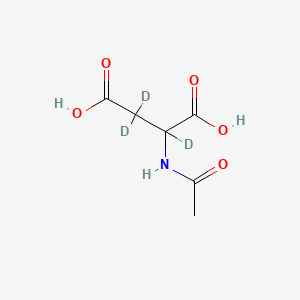

Formule moléculaire |

C22H29FN3O9P |

Poids moléculaire |

529.458 |

Nom IUPAC |

propan-2-yl (2R)-2-[[[(2R,3R,4R,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-fluoro-3-hydroxy-4-methyloxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate |

InChI |

InChI=1S/C22H29FN3O9P/c1-13(2)33-19(29)14(3)25-36(31,35-15-8-6-5-7-9-15)32-12-16-18(28)22(4,23)20(34-16)26-11-10-17(27)24-21(26)30/h5-11,13-14,16,18,20,28H,12H2,1-4H3,(H,25,31)(H,24,27,30)/t14-,16-,18-,20-,22-,36?/m1/s1 |

Clé InChI |

TTZHDVOVKQGIBA-SGUBORNDSA-N |

SMILES |

CC(C)OC(=O)C(C)NP(=O)(OCC1C(C(C(O1)N2C=CC(=O)NC2=O)(C)F)O)OC3=CC=CC=C3 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-hydroxy-1-(3-(trifluoromethyl)-5,6-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl)-4-(2,4,5-trifluorophenyl)butan-1-one](/img/structure/B580119.png)

![(2S,3R,5S)-2-(2,5-Difluorophenyl)-5-[2-(methylsulfonyl)-2,6-dihydropyrrolo[3,4-c]pyrazol-5(4H)-yl]tetrahydro-2H-pyran-3-amine](/img/structure/B580123.png)